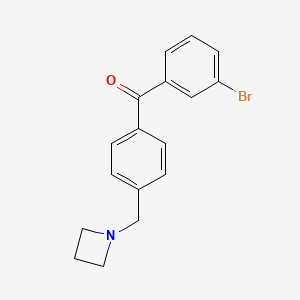

4'-Azetidinomethyl-3-bromobenzophenone

Beschreibung

Contextualizing Substituted Benzophenone (B1666685) Scaffolds in Advanced Chemical Synthesis

The bromo-substitution at the 3-position of one of the phenyl rings in 4'-Azetidinomethyl-3-bromobenzophenone is of particular interest. The presence of a halogen atom can significantly influence the molecule's lipophilicity and metabolic stability. Furthermore, the bromine atom can serve as a versatile synthetic handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the generation of diverse chemical libraries for screening purposes.

| Property | 3-Bromobenzophenone (B87063) |

| Molecular Formula | C13H9BrO |

| Molecular Weight | 261.11 g/mol |

| Melting Point | 74.5-77.5 °C |

| Appearance | White crystalline solid |

| Solubility | Insoluble in water, soluble in organic solvents |

Significance of the Azetidine (B1206935) Moiety in Advanced Molecular Design and Functionality

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable scaffold in medicinal chemistry. oregonstate.edunih.gov Historically, the synthesis of azetidines has been challenging due to ring strain; however, recent advancements in synthetic methodologies have made them more accessible. oregonstate.edu The incorporation of an azetidine moiety can confer several advantageous properties to a molecule. Its rigid, three-dimensional structure can help to constrain the conformation of flexible molecules, which can lead to increased binding affinity and selectivity for biological targets. rsc.org

Furthermore, the nitrogen atom in the azetidine ring can act as a basic center, improving aqueous solubility and providing a point for salt formation, which are desirable properties for drug candidates. The azetidinomethyl group, in particular, introduces a flexible linker with a basic nitrogen, which can be crucial for establishing key interactions with biological macromolecules. Compounds containing the azetidine moiety have shown a diverse range of pharmacological activities, including anticancer, antibacterial, and antiviral effects. oregonstate.edunih.gov

Rationale for Focused Academic Investigation of this compound

The rationale for a focused academic investigation of this compound stems from the synergistic potential of its constituent parts. The combination of the 3-bromobenzophenone scaffold with the 4'-azetidinomethyl group creates a novel chemical entity with a unique set of physicochemical and pharmacological properties.

Hypothesized Properties and Research Interest:

| Parameter | Hypothesized Characteristic of this compound |

| Biological Activity | Potential for novel anticancer, anti-inflammatory, or antimicrobial properties due to the combination of the benzophenone pharmacophore and the bioactive azetidine moiety. |

| Synthetic Utility | The bromine atom can serve as a reactive site for further derivatization, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies. |

| Physicochemical Properties | The azetidine group is expected to enhance aqueous solubility and provide a basic handle for salt formation, potentially improving the compound's pharmacokinetic profile. |

| Structural Novelty | The unique arrangement of the bromo, carbonyl, and azetidinomethyl groups on the benzophenone core represents a novel area of chemical space for exploration. |

The synthesis and characterization of this compound would involve a multi-step synthetic sequence, likely culminating in the coupling of a suitable azetidine-containing fragment to a pre-functionalized bromobenzophenone derivative. Detailed structural elucidation would be carried out using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Subsequent in-vitro and in-vivo studies would be necessary to evaluate its biological activity and therapeutic potential. The exploration of this and related compounds could lead to the discovery of new lead compounds for drug development and provide valuable insights into the chemical biology of substituted benzophenones and azetidine-containing molecules.

Structure

3D Structure

Eigenschaften

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(3-bromophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO/c18-16-4-1-3-15(11-16)17(20)14-7-5-13(6-8-14)12-19-9-2-10-19/h1,3-8,11H,2,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGPKQJVMZUSQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642797 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-40-6 | |

| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](3-bromophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Azetidinomethyl 3 Bromobenzophenone

Strategic Approaches to Azetidinomethylbenzophenone Synthesis

The construction of the target molecule can be approached by dissecting it into key structural components: the 3-bromobenzoyl moiety, the 4-(azetidinomethyl)phenyl moiety, and the central ketone linker. Synthetic strategies generally involve either building the azetidine (B1206935) ring onto a pre-formed benzophenone (B1666685) skeleton or assembling the benzophenone core from appropriately functionalized precursors that already contain the bromo and azetidinomethyl groups or their progenitors.

The direct formation of an azetidine ring on a pre-existing benzophenone scaffold represents an elegant, albeit challenging, synthetic strategy. Azetidines are strained four-membered heterocycles, and their synthesis often requires specific methodologies to overcome the associated ring strain. rsc.org Photochemical reactions are among the most powerful tools for constructing such strained rings. magtech.com.cn

One prominent method is the aza Paternò-Büchi reaction , a [2+2] photocycloaddition between an imine and an alkene. rsc.org In a hypothetical application to a benzophenone derivative, a precursor such as 4'-(vinyl)-3-bromobenzophenone could react with an imine under photochemical conditions to yield a functionalized azetidine. The reaction typically proceeds through the excitation of the imine to a short-lived singlet state, followed by a concerted cycloaddition with the alkene, which can offer high levels of stereoselectivity. rsc.org

Another relevant photochemical approach is the Norrish-Yang cyclization . This intramolecular reaction involves a 1,5-hydrogen abstraction by an excited carbonyl group, leading to a 1,4-biradical that subsequently cyclizes. nih.gov To apply this to the target molecule, a precursor such as an α-amino ketone derivative of 3-bromobenzophenone (B87063) would be required. Irradiation of this precursor could induce the formation of an azetidinol (B8437883) (an azetidine alcohol), which can serve as an intermediate for the final compound. nih.govresearchgate.net The success of this cyclization is highly dependent on the nature of the substituents and protecting groups involved. nih.gov

These direct methods offer pathways to rapidly assemble the azetidine ring, but their application to complex substrates like substituted benzophenones may require significant optimization to manage regioselectivity and potential side reactions. rsc.org

A more controlled and widely used strategy is to employ a starting material that is already regioselectively brominated. The most common method for synthesizing the benzophenone core is the Friedel-Crafts acylation . nih.gov In this context, the synthesis of 3-bromobenzophenone is efficiently achieved by reacting benzene (B151609) with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride. chemicalbook.com This approach guarantees the bromine is positioned exclusively at the desired 3-position.

For more complex benzophenone derivatives, selective bromination can be challenging. Studies on the halogenation of benzophenone-4 have shown that electrophilic substitution leads to mono- or di-halogenated products, with the product distribution being pH-dependent. nih.gov Research on the bromination of acetophenone (B1666503) derivatives, which share the aryl ketone motif, has shown that reaction conditions can be manipulated to achieve selective bromination on either the aromatic ring or the alkyl side-chain. zenodo.orgresearchgate.net For example, using bromine in methanol (B129727) can favor side-chain bromination if the aromatic ring's electron density is appropriately managed. zenodo.org However, for the specific synthesis of 4'-Azetidinomethyl-3-bromobenzophenone, building the molecule from 3-bromobenzoyl chloride or 3-bromobenzoic acid remains the most reliable strategy for ensuring correct regiochemistry. chemicalbook.com

Modern cross-coupling reactions provide powerful and versatile tools for assembling the substituted benzophenone skeleton. These reactions, often catalyzed by transition metals like palladium or copper, allow for the precise formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.govresearchgate.net

Carbon-Carbon Coupling: The central C-C bond that forms the benzophenone ketone can be constructed using palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling could be employed to react an aryl boronic acid with an aryl halide. nih.gov A potential route could involve coupling 3-bromobenzoyl chloride with a (4-(azetidinomethyl)phenyl)boronic acid derivative. Alternatively, 3-bromo-iodobenzene could be coupled with a substituted phenylboronic acid, followed by oxidation of an intermediate to form the ketone. nih.gov Organolithium reagents have also been utilized in palladium-catalyzed cross-coupling reactions with aryl halides to form various C-C bonds, offering another avenue for synthesis. nih.gov

The foundational Friedel-Crafts acylation is a classic C-C bond-forming reaction that remains a primary method for synthesizing benzophenones. The reaction of 3-bromobenzoyl chloride with a suitably protected or functionalized toluene (B28343) derivative (e.g., 4-methylanisole, which can later be converted to the azetidinomethyl group) in the presence of AlCl₃ provides a direct route to the core structure. nih.govchemicalbook.com

Carbon-Heteroatom Coupling: Carbon-heteroatom coupling is essential for introducing the azetidine moiety, which involves forming a C-N bond. While direct formation methods are described above, a more common approach involves the functionalization of a benzophenone precursor. For example, a precursor such as 3-bromo-4'-(bromomethyl)benzophenone could be synthesized. The azetidinomethyl group could then be installed via a nucleophilic substitution reaction, where the nitrogen atom of azetidine displaces the benzylic bromide.

Alternatively, Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a powerful method for forming C-N bonds. nih.gov This could be used to couple azetidine directly with a benzophenone derivative bearing a suitable leaving group at the 4'-benzylic position. Copper-catalyzed C-N cross-coupling reactions, such as the Chan-Lam coupling, provide another set of tools for forming such bonds under mild conditions. mdpi.comresearchgate.net

Optimization of Synthetic Pathways and Reaction Conditions for this compound

The efficiency of any synthetic route to this compound depends heavily on the optimization of reaction conditions for each step. Key factors include the choice of catalyst, solvent, temperature, and reaction time, all of which can significantly impact yield, purity, and reaction rate.

For the Friedel-Crafts acylation step to form the 3-bromobenzophenone intermediate, optimization involves selecting the appropriate Lewis acid catalyst (e.g., AlCl₃, FeCl₃) and solvent (e.g., CS₂, chloroform, dichloroethane). Reaction temperature is critical; initial cooling followed by reacting at room temperature or with gentle heating is common to control the reaction's exothermicity and prevent side reactions. chemicalbook.com

In the case of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, optimization is more complex. The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, base, and solvent system is crucial for achieving high yields.

The table below illustrates typical conditions for related coupling reactions involving bromobenzophenone precursors, highlighting the variables that require optimization.

| Reaction Type | Catalyst/Reagent | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | Chloroform | N/A | 0-20 | 6 | 93 | chemicalbook.com |

| Grignard Coupling | (4-methoxyphenyl)magnesium bromide | THF | N/A | 25 | 24 | 25 | wiley-vch.de |

| Suzuki Coupling | Pd(PPh₃)₄ | Dioxane/Water | K₃PO₄ | 90 | 12 | 31-46 | nih.gov |

As shown, reaction parameters vary widely. For instance, a Grignard coupling with 3-bromobenzophenone at 25°C required 24 hours and resulted in a modest yield, whereas a Suzuki coupling at 90°C was complete in 12 hours. nih.govwiley-vch.de Such data underscores the need for systematic screening of conditions to identify the optimal pathway that maximizes yield and minimizes reaction time and side-product formation.

Development of Sustainable and Scalable Synthetic Protocols for Azetidinomethylbenzophenones

Moving a synthetic route from laboratory-scale to industrial production requires a focus on sustainability and scalability. A scalable synthesis must be robust, reproducible, and economically viable, while a sustainable process aims to minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency. nih.govnih.govresearchgate.net

For the synthesis of azetidinomethylbenzophenones, key considerations include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic reactions like cross-couplings are inherently more atom-economical than routes requiring stoichiometric reagents or protecting groups.

Catalyst Selection and Recycling: Palladium is an expensive and toxic heavy metal. Developing protocols that use very low catalyst loadings (parts per million) or employ heterogeneous catalysts that can be easily recovered and reused is a key goal. For C-N bond formation, using more abundant and less toxic metals like copper can also be a sustainable alternative. mdpi.com

Solvent Choice: Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with greener alternatives such as water, ionic liquids, or supercritical fluids, or minimizing their use altogether, enhances the sustainability of the process.

The Friedel-Crafts acylation, while a classic and scalable reaction, traditionally uses stoichiometric amounts of AlCl₃, which generates significant aqueous waste during workup. The development of recyclable solid acid catalysts could make this key step more sustainable.

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs). mdpi.comresearchgate.net This approach offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved reproducibility, and seamless scalability. beilstein-journals.orgnih.gov

The multi-step synthesis of this compound is well-suited for adaptation to a continuous flow process.

Enhanced Safety: Many reactions, particularly those involving hazardous reagents or intermediates, can be performed more safely in flow reactors. The small reactor volume limits the amount of hazardous material present at any given time. For example, a photochemical bromination step could be performed safely and efficiently in a photochemical flow reactor, providing better light penetration and control compared to a large batch reactor. rsc.org

Precise Control: Flow systems allow for precise control over temperature, pressure, and residence time, leading to higher yields and selectivities. This is particularly beneficial for optimizing sensitive reactions like organometallic couplings or photochemical cyclizations.

By translating the key synthetic transformations into a continuous flow setup, the manufacturing of this compound can be made more efficient, safer, and more scalable, aligning with the principles of modern pharmaceutical manufacturing. mdpi.com

Advanced Spectroscopic and Chromatographic Characterization of 4 Azetidinomethyl 3 Bromobenzophenone

High-Resolution Mass Spectrometry for Molecular Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For 4'-Azetidinomethyl-3-bromobenzophenone, HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its molecular formula, C₁₇H₁₆BrNO. This technique distinguishes the target compound from isomers or compounds with similar nominal masses by measuring mass-to-charge ratios to a very high degree of accuracy.

In a typical HRMS analysis, the compound would be ionized, and the resulting ions would be separated based on their mass-to-charge ratio. The high resolving power of the instrument would allow for the differentiation of the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br), which is a characteristic signature that would be expected in the mass spectrum of this molecule. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further elucidate the structure by showing the loss of specific fragments, such as the azetidinomethyl group or parts of the benzophenone (B1666685) core.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Theoretical Value |

| Molecular Formula | C₁₇H₁₆BrNO |

| Exact Mass [M] | 330.0494 |

| Exact Mass [M+H]⁺ | 331.0572 |

| Isotopic Pattern | Characteristic bromine pattern (approx. 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) |

Note: The data in this table is theoretical and has not been experimentally verified for this compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be required to unequivocally assign all proton and carbon signals of this compound.

¹H NMR spectroscopy would provide information about the number of different types of protons and their connectivity. The aromatic protons would appear as complex multiplets in the downfield region of the spectrum, while the protons of the azetidine (B1206935) ring and the methylene (B1212753) bridge would be found in the upfield region. ¹³C NMR spectroscopy would indicate the number of unique carbon atoms in the molecule, including the carbonyl carbon of the benzophenone moiety, which would have a characteristic downfield chemical shift.

Two-dimensional NMR techniques would be employed to establish connectivity. Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the same spin system, helping to assign protons on the aromatic rings and the azetidine group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate directly bonded proton and carbon atoms. Finally, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different fragments of the molecule, such as the azetidinomethyl group to the phenyl ring and the two aromatic rings through the carbonyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~195 |

| Aromatic CH (bromo-substituted ring) | 7.4 - 7.8 | 125 - 138 |

| Aromatic C-Br | - | ~122 |

| Aromatic CH (azetidino-substituted ring) | 7.3 - 7.6 | 128 - 145 |

| Aromatic C-CH₂ | - | ~135 |

| Methylene (Ar-CH₂-N) | ~3.6 | ~55 |

| Azetidine CH₂ | ~3.2 - 3.5 | ~50 |

| Azetidine CH₂ | ~2.1 | ~18 |

Note: These are predicted chemical shift ranges and would require experimental verification.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. For this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the range of 1650-1680 cm⁻¹.

Table 3: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2950 | Medium |

| Carbonyl (C=O) Stretch | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1000 - 1300 | Medium |

| C-Br Stretch | < 700 | Medium to Strong |

Note: These are expected frequency ranges and can vary based on the molecular environment.

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

X-ray diffraction analysis of a single crystal of this compound would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule.

Furthermore, X-ray crystallography would reveal how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, van der Waals forces, and potential π-π stacking between the aromatic rings. Understanding the crystal packing is crucial for comprehending the physical properties of the solid material, such as its melting point, solubility, and stability. The presence of the bromine atom could lead to specific halogen bonding interactions within the crystal structure.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential techniques for assessing the purity of this compound and for separating it from any potential isomers or impurities.

HPLC, particularly reversed-phase HPLC with a C18 column, would be a suitable method for purity determination. A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely be employed. A UV detector would be effective for detecting the compound due to the presence of the benzophenone chromophore. The retention time of the main peak would be characteristic of the compound under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis.

Gas Chromatography could also be used, provided the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be used for separation. Mass spectrometry is often coupled with GC (GC-MS) to provide both retention time and mass spectral data for peak identification. These chromatographic methods would also be invaluable for separating the target compound from any starting materials, byproducts, or positional isomers that may have formed during its synthesis.

Mechanistic Organic Chemistry: Reactivity and Transformation Pathways of 4 Azetidinomethyl 3 Bromobenzophenone

Investigation of the Chemical Reactivity Profile of the Benzophenone (B1666685) Carbonyl Group

The carbonyl group of the benzophenone core is a primary site for nucleophilic attack. Its reactivity is modulated by the electronic effects of the substituents on both aromatic rings. The bromo group at the 3-position acts as a weak deactivating group through its inductive effect, slightly increasing the electrophilicity of the carbonyl carbon. Conversely, the azetidinomethyl group at the 4'-position can influence reactivity depending on the protonation state of the nitrogen atom.

Common transformations involving the benzophenone carbonyl include:

Reduction: The carbonyl can be reduced to a secondary alcohol (a benzhydrol) using various reducing agents. The choice of reagent can influence the selectivity if other reducible groups are present.

Grignard and Organolithium Reactions: Addition of organometallic reagents leads to the formation of tertiary alcohols. The reaction is generally high-yielding but can be affected by steric hindrance from the bulky aryl groups. acs.org

Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond, yielding a substituted alkene.

Photochemistry: Benzophenone is a well-known photosensitizer. wikipedia.org Upon UV irradiation, it can be excited to a triplet state and abstract a hydrogen atom from a suitable donor, forming a ketyl radical. acs.orgresearchgate.net This reactivity is fundamental in various photochemical applications.

Table 1: Potential Reactions at the Benzophenone Carbonyl Group

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol |

| Grignard Addition | Phenylmagnesium bromide (PhMgBr) | Tertiary alcohol |

| Wittig Olefination | Methyltriphenylphosphonium bromide | Terminal alkene |

Reactivity of the Azetidine (B1206935) Ring and Potential for Ring-Opening or Functionalization Reactions

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain (approximately 25.4 kcal/mol). rsc.orgresearchgate.net This inherent strain is the primary driver of its reactivity, making it susceptible to ring-opening reactions under various conditions, while still being more stable and easier to handle than the corresponding aziridines. rsc.orgrsc.org

Ring-Opening Reactions: The azetidine ring can be opened by a variety of nucleophiles, typically under acidic or Lewis acidic conditions that activate the ring by protonating or coordinating to the nitrogen atom. This process relieves the ring strain. For example, reaction with strong acids in the presence of a nucleophile can lead to the cleavage of a carbon-nitrogen bond. ambeed.com

Functionalization Reactions: The nitrogen atom of the azetidine ring is nucleophilic and can undergo reactions such as alkylation, acylation, and arylation. These reactions maintain the four-membered ring structure. Furthermore, modern synthetic methods have been developed for the functionalization of the C-H bonds of the azetidine ring, allowing for the introduction of various substituents without ring cleavage. rsc.orgrsc.org

Table 2: Potential Reactions of the Azetidine Moiety

| Reaction Type | Reagent Example | Product Description |

|---|---|---|

| N-Alkylation | Methyl iodide (CH₃I) | N-methyl azetidinium salt |

| N-Acylation | Acetyl chloride (CH₃COCl) | N-acetyl azetidine derivative |

| Ring Opening | Hydrochloric acid (HCl) | 3-(chloromethyl)propylamine derivative |

Reactivity of the Bromo-Substituent in Nucleophilic Aromatic Substitution and Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromo-substituent on one of the phenyl rings is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally electron-rich and resistant to nucleophilic attack. wikipedia.org For a nucleophilic aromatic substitution to occur, the ring must be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group (the bromide). masterorganicchemistry.com In 4'-Azetidinomethyl-3-bromobenzophenone, the benzophenone carbonyl group is an electron-withdrawing group, but its position meta to the bromine atom provides only weak activation. Therefore, SNAr reactions at this position typically require harsh conditions (high temperature and pressure) and strong nucleophiles. wikipedia.orgkhanacademy.org

Transition-Metal-Catalyzed Cross-Coupling Reactions: The bromo-substituent is an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. eie.grrsc.org These reactions are powerful tools in modern organic synthesis and proceed under much milder conditions than SNAr. researchgate.netustc.edu.cn

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, leading to biaryl compounds. rsc.org

Heck-Mizoroki Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with a terminal alkyne to create an aryl-alkyne. rsc.org

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond, yielding a diaryl amine or an alkyl-aryl amine.

Stille Coupling: Palladium-catalyzed reaction with an organostannane reagent. rsc.org

Table 3: Common Cross-Coupling Reactions for the Bromo-Substituent

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Base | Biaryl derivative |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Base | Stilbene derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Base | Diaryl acetylene |

Stereochemical Control and Stereoselectivity in Transformations of this compound

Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. wikipedia.org While the parent molecule, this compound, is achiral, chiral centers can be introduced during its transformation, making stereochemical control a critical consideration.

A key reaction where stereoselectivity is important is the reduction of the prochiral benzophenone carbonyl group to a chiral secondary alcohol.

Diastereoselectivity: If a pre-existing chiral center is present in the reducing agent or a catalyst, it can influence the stereochemical outcome of the reduction, leading to a preference for one diastereomer over another. masterorganicchemistry.com

Enantioselectivity: Using a chiral reducing agent or a chiral catalyst can result in the formation of one enantiomer of the alcohol product in excess of the other. wikipedia.orgmasterorganicchemistry.com Chiral auxiliaries attached to the starting material can also direct the stereochemical course of a reaction. numberanalytics.comethz.ch

Similarly, reactions that functionalize the azetidine ring could create new stereocenters. The stereochemical outcome would depend on the mechanism of the reaction and the reagents used. For instance, if a substituent is introduced at one of the methylene (B1212753) carbons of the azetidine ring, that carbon could become a stereocenter. slideshare.net

Elucidation of Reaction Mechanisms Through Kinetic and Computational Studies

Understanding the detailed mechanism of a reaction is crucial for its optimization and application. Kinetic and computational studies are powerful tools for this purpose.

Kinetic Studies: By monitoring the reaction rate's dependence on the concentration of reactants, catalysts, and other species, a rate law can be determined. This provides insight into the composition of the transition state of the rate-determining step. For example, kinetic studies of benzophenone photoreactions have been used to model the population of its triplet states. acs.orgresearchgate.net For the cross-coupling reactions of the bromo-substituent, kinetic analysis can help to elucidate the catalytic cycle, identifying steps such as oxidative addition, transmetalation, and reductive elimination. mdpi.com

Computational Studies: Computational chemistry allows for the modeling of reaction pathways and the calculation of the energies of reactants, intermediates, transition states, and products. Density Functional Theory (DFT) is a common method used to:

Visualize the three-dimensional structures of transition states.

Calculate activation energies, which can be correlated with reaction rates.

Explain the origins of selectivity (regio-, chemo-, and stereoselectivity).

Predict the reactivity of different sites in a molecule.

For this compound, computational studies could be employed to predict which of the three functional groups would react preferentially under specific conditions or to understand the mechanism of a novel transformation. mdpi.com

Computational and Theoretical Investigations of 4 Azetidinomethyl 3 Bromobenzophenone

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4'-Azetidinomethyl-3-bromobenzophenone. These calculations, typically employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape and geometry. The electronic structure is characterized by the distribution of electron density, which is influenced by the electron-withdrawing nature of the bromine atom and the benzophenone (B1666685) core, as well as the electron-donating potential of the azetidinomethyl group.

The molecular geometry, including bond lengths, bond angles, and dihedral angles, can be optimized to find the lowest energy conformation. For instance, the bond lengths within the phenyl rings are expected to be in the typical range for aromatic systems, though slight variations may occur due to substituent effects. The C=O bond of the ketone will have a characteristic double bond length, and the bond lengths within the azetidinyl group will reflect its strained four-membered ring structure.

Energetics calculations can determine the molecule's stability, heat of formation, and the energies of its frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it provides an indication of the molecule's chemical reactivity and electronic transition properties.

Table 1: Predicted Molecular Geometry Parameters for this compound Note: These are representative values and would be precisely determined through DFT calculations.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.22 Å |

| Phenyl C-C Bond Length | ~1.40 Å |

| Azetidine (B1206935) C-N Bond Length | ~1.48 Å |

| Ph-CO-Ph Dihedral Angle | ~30-40° |

Conformational Analysis and Potential Energy Surface Mapping Using Density Functional Theory (DFT)

The conformational landscape of this compound is complex due to the rotational freedom around several single bonds. DFT is a powerful tool for exploring these conformations and mapping the potential energy surface (PES). The PES illustrates the energy of the molecule as a function of its geometry, revealing the most stable conformations (energy minima) and the energy barriers to rotation (transition states).

Key rotations to consider include the dihedral angles between the two phenyl rings and the central carbonyl group, as well as the rotation of the azetidinomethyl substituent. The steric hindrance between the ortho hydrogens of the phenyl rings and the carbonyl oxygen will likely lead to a non-planar arrangement of the benzophenone core. The azetidine ring itself has a puckered conformation that can also be investigated.

By systematically varying these key dihedral angles and calculating the corresponding energies, a detailed PES can be constructed. This analysis is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

Table 2: Hypothetical Relative Energies of Key Conformations of this compound Note: Energies are relative to the global minimum energy conformation.

| Conformation | Dihedral Angle (Ph-CO-Ph) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~35° | 0.0 |

| Transition State (Planar) | 0° | ~5-7 |

| Perpendicular Conformation | 90° | ~3-5 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals its conformational flexibility and interactions with its environment.

By analyzing the MD trajectory, one can calculate various properties, such as radial distribution functions to understand the solvent structure around different parts of the molecule, and the root-mean-square deviation (RMSD) to quantify conformational changes over time.

In Silico Prediction of Reactivity and Selectivity in Organic Reactions

Computational methods can predict the reactivity and selectivity of this compound in various organic reactions. By calculating the electrostatic potential (ESP) map, one can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The carbonyl oxygen, for example, is expected to be a site of negative ESP, making it a likely target for electrophiles or a hydrogen bond acceptor. The carbonyl carbon, conversely, will be electrophilic.

The bromine atom on one phenyl ring and the azetidinomethyl group on the other will influence the reactivity of the aromatic rings towards electrophilic or nucleophilic aromatic substitution. Frontier molecular orbital theory can also be used to predict reactivity, with the HOMO indicating sites susceptible to electrophilic attack and the LUMO indicating sites for nucleophilic attack. These in silico predictions can guide the design of synthetic routes and help to understand reaction mechanisms.

Docking Studies to Elucidate Potential Interaction Mechanisms with Macromolecules (within the scope of chemical probe development)

As a substituted benzophenone, this molecule could be explored as a chemical probe to study interactions with macromolecules like proteins. rsc.org Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

In a docking study, a 3D model of a target macromolecule is used, and the this compound molecule is placed in the binding site in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose. The results can reveal potential binding modes and key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom).

These studies are instrumental in the early stages of chemical probe development, helping to prioritize compounds for synthesis and experimental testing. The insights gained from docking can guide the design of more potent and selective probes.

Table 3: Illustrative Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value/Description |

|---|---|

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Tyr123, Phe256, Arg89 |

| Hydrogen Bonds | Azetidine N with Tyr123 (OH) |

| Hydrophobic Interactions | Phenyl rings with Phe256 |

Exploration of Derivatives and Analogues of 4 Azetidinomethyl 3 Bromobenzophenone

Systematic Structural Modifications on the Benzophenone (B1666685) Core and Azetidine (B1206935) Moiety

Systematic structural modifications of 4'-Azetidinomethyl-3-bromobenzophenone would likely focus on several key regions of the molecule to fine-tune its properties.

Modifications of the Benzophenone Core:

The benzophenone core offers two phenyl rings for substitution. The bromine atom at the 3-position of one ring can be replaced or supplemented with other functional groups.

Substitution on the Brominated Phenyl Ring: The bromine atom can be substituted with other halogens (F, Cl, I) to modulate electronic properties and lipophilicity. Additionally, various functional groups such as alkyl, alkoxy, nitro, or cyano groups could be introduced at other positions on this ring to explore their impact on biological activity.

Substitution on the Second Phenyl Ring: The phenyl ring bearing the azetidinomethyl group is another site for modification. Introduction of substituents at the ortho, meta, or para positions relative to the azetidinomethyl group could influence the molecule's conformation and interactions with biological targets.

Modifications of the Azetidine Moiety:

The azetidine ring, a four-membered saturated heterocycle, provides opportunities for structural variation that can impact the compound's polarity, basicity, and conformational rigidity. medwinpublishers.comrsc.orgnih.govrsc.org

Substitution on the Azetidine Ring: The hydrogen atoms on the azetidine ring can be replaced with various substituents. For instance, alkyl or aryl groups could be introduced to increase lipophilicity, while hydroxyl or amino groups could enhance polarity and hydrogen bonding potential.

N-Alkylation and N-Acylation: The nitrogen atom of the azetidine ring is a key site for modification. N-alkylation with different alkyl chains can alter the compound's lipophilicity and basicity. N-acylation would introduce an amide functionality, which can participate in different biological interactions.

A summary of potential systematic structural modifications is presented in the table below.

| Molecular Scaffold | Site of Modification | Potential Modifications |

| Benzophenone Core | 3-position on phenyl ring | Substitution of Br with F, Cl, I; Introduction of alkyl, alkoxy, nitro, cyano groups |

| Other positions on phenyl rings | Introduction of various substituents (e.g., methyl, methoxy, hydroxyl) | |

| Azetidine Moiety | Azetidine ring carbons | Alkylation, hydroxylation, amination |

| Azetidine ring nitrogen | N-alkylation, N-acylation, N-arylation |

Investigation of Structure-Reactivity and Structure-Property Relationships in Analogues

The systematic modifications described above would be instrumental in establishing structure-reactivity relationships (SRR) and structure-property relationships (SPR). These studies are crucial for understanding how chemical structure influences a compound's behavior and for optimizing its desired characteristics.

For instance, in a series of benzophenone hydrazone derivatives developed as insecticides, the nature and position of substituents on the aromatic rings were found to be critical for their biological activity. nih.gov Similarly, studies on benzophenone-type inhibitors of P-glycoprotein have highlighted the importance of the substitution pattern on the aromatic rings for their inhibitory potency. acs.orgbohrium.com

In the context of this compound analogues, SRR and SPR studies would likely investigate the following:

Impact of Halogen Substitution: The effect of different halogen atoms at the 3-position on the reactivity of the benzophenone core, for example in photochemical reactions, would be a key area of investigation.

Influence of Azetidine Substitution: The nature of substituents on the azetidine ring would be correlated with properties such as aqueous solubility, lipophilicity (LogP), and pKa.

Conformational Effects: The introduction of bulky substituents on either the benzophenone core or the azetidine moiety could impose conformational restrictions, which in turn could affect the molecule's ability to interact with specific biological targets.

Synthesis of Bioisosteric Analogues and Conformational Constrained Derivatives

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. baranlab.orgdrughunter.com For this compound, several bioisosteric replacements could be envisioned.

Bioisosteres of the Benzophenone Core:

The benzophenone group itself can be considered a bioisostere of other diaryl scaffolds. However, more subtle replacements could involve replacing one of the phenyl rings with a heteroaromatic ring, such as pyridine or thiophene. nih.gov Bicyclo[1.1.1]pentane has also been explored as a nonclassical bioisostere for a phenyl ring. enamine.net More recently, difluoromethyl bicyclo[1.1.1]pentane arenes have been proposed as bioisosteres for the benzoyl group. domainex.co.uk

Bioisosteres of the Azetidine Moiety:

The azetidine ring can be replaced with other small, saturated heterocycles such as oxetane, thietane, or cyclobutane to modulate properties like polarity and metabolic stability. digitellinc.comtcichemicals.com A tetrazole ring can also serve as a bioisosteric substitute for a carboxylic acid group, and in some contexts, azetidine derivatives bearing a tetrazole have been explored. nih.gov

Conformationally Constrained Derivatives:

To explore the bioactive conformation of this compound, conformationally constrained analogues could be synthesized. This could involve introducing rigid linkers between the two phenyl rings of the benzophenone core or incorporating the azetidine ring into a larger, bicyclic system. Such constraints can lead to increased potency and selectivity for a biological target.

The following table summarizes potential bioisosteric replacements.

| Original Moiety | Potential Bioisostere | Rationale |

| Phenyl ring (in benzophenone) | Pyridine, Thiophene | Modulate electronic properties and hydrogen bonding potential |

| Phenyl ring (in benzophenone) | Bicyclo[1.1.1]pentane | Introduce three-dimensionality and improve pharmacokinetic properties |

| Benzoyl group | Difluoromethyl bicyclo[1.1.1]pentane arene | Mimic the steric and electronic properties of the benzoyl group |

| Azetidine ring | Oxetane, Thietane, Cyclobutane | Alter polarity, metabolic stability, and ring strain |

Design and Synthesis of Fluorescent or Photoactivatable Probes Based on the this compound Scaffold

The benzophenone moiety is a well-known photophore used in the design of photoactivatable probes for photoaffinity labeling studies. nih.govnih.govthermofisher.comspringernature.com Upon irradiation with UV light, the benzophenone group can form a covalent bond with nearby molecules, making it a valuable tool for identifying and characterizing protein-ligand interactions.

Photoactivatable Probes:

The this compound scaffold could be readily adapted for use as a photoactivatable probe. The azetidine moiety could serve as a handle for attaching a targeting ligand or a reporter tag. The 3-bromo substituent could also be a site for further functionalization. The general design of such a probe would involve:

A recognition element: A moiety that specifically binds to the biological target of interest.

The benzophenone photophore: For covalent cross-linking upon UV activation.

A reporter tag (optional): Such as a biotin or a fluorescent dye for detection and isolation of the labeled target.

Fluorescent Probes:

The benzophenone scaffold has also been incorporated into fluorescent dyes. nih.gov By conjugating the this compound scaffold to a fluorophore, it may be possible to create fluorescent probes for various applications, including cellular imaging. The azetidinomethyl group could act as a linker to a fluorophore or could be part of a recognition motif that leads to a change in fluorescence upon binding to a target.

The development of such probes would require careful consideration of the photophysical properties of the resulting molecules, including their absorption and emission spectra, quantum yield, and photostability.

Future Directions and Emerging Research Avenues for Azetidinomethylbenzophenones

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Design

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of medicinal chemistry, offering powerful tools for accelerating the discovery and development of new therapeutic agents. oncodesign-services.comnih.gov For azetidinomethylbenzophenones, AI and ML can be leveraged in several critical areas:

Predictive Synthesis: AI-powered retrosynthesis tools can analyze the structure of 4'-Azetidinomethyl-3-bromobenzophenone and propose novel, efficient synthetic routes. mdpi.comrroij.com By learning from vast databases of chemical reactions, these algorithms can identify optimal reaction conditions, predict potential side products, and even suggest entirely new synthetic strategies that may not be immediately obvious to human chemists. This can significantly reduce the time and resources required for chemical synthesis. solubilityofthings.com

Property Prediction and Design: Machine learning models can be trained to predict the physicochemical and biological properties of novel azetidinomethylbenzophenone derivatives. By analyzing the structural features of a virtual library of compounds, these models can forecast properties such as solubility, bioavailability, toxicity, and binding affinity to specific biological targets. nih.gov This predictive capability allows for the in silico design and optimization of molecules with desired therapeutic profiles before they are synthesized, streamlining the drug discovery process.

Table 1: Potential Applications of AI/ML in Azetidinomethylbenzophenone Research

| Application Area | Specific Task | Potential Impact |

| Predictive Synthesis | Retrosynthesis analysis | Faster and more efficient synthesis of new derivatives. |

| Reaction condition optimization | Higher yields and purity of synthesized compounds. | |

| Property Design | ADMET prediction | Early identification of candidates with favorable pharmacokinetic profiles. |

| Virtual screening | Rapid identification of potential biological targets. | |

| De novo drug design | Generation of novel molecular structures with optimized properties. |

Development of Novel Catalytic Systems for Efficient Transformations Involving the Compound

The synthesis and functionalization of the benzophenone (B1666685) core are often achieved through transition metal-catalyzed cross-coupling reactions. oregonstate.eduresearchgate.net Future research will likely focus on the development of more efficient and sustainable catalytic systems for transformations involving this compound. Key areas of advancement include:

Advanced Palladium Catalysts: While palladium-based catalysts are workhorses in cross-coupling reactions, the development of new ligands and pre-catalysts continues to push the boundaries of their efficiency and scope. For the synthesis of benzophenone derivatives, novel catalyst systems could offer higher yields, lower catalyst loadings, and tolerance to a wider range of functional groups.

Earth-Abundant Metal Catalysis: To address the cost and sustainability concerns associated with precious metal catalysts like palladium, there is a growing interest in using more abundant first-row transition metals such as nickel, copper, and iron. Developing robust catalytic systems based on these metals for the synthesis and modification of azetidinomethylbenzophenones would be a significant advancement.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging chemical bonds under mild conditions. This technology could be applied to the synthesis and late-stage functionalization of azetidinomethylbenzophenones, enabling novel transformations that are not accessible through traditional thermal methods. nih.gov

Advanced In Situ Spectroscopic Techniques for Real-time Reaction Monitoring

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing chemical processes. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing a wealth of data that is not available from traditional offline analysis. numberanalytics.commdpi.com For the synthesis of this compound, these techniques can be invaluable:

FTIR and Raman Spectroscopy: In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products throughout a reaction. mdpi.comwikipedia.org This allows for the precise determination of reaction endpoints, the identification of transient intermediates, and a deeper understanding of the reaction mechanism.

NMR Spectroscopy: Real-time monitoring using nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information about the species present in a reaction mixture. This is particularly useful for identifying unexpected side products and for studying complex reaction pathways. nih.gov

Mass Spectrometry: Techniques such as extractive electrospray ionization mass spectrometry (EESI-MS) can provide real-time information on the molecular weight of species in a reaction, allowing for the direct observation of intermediates and products as they form. acs.org

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Application in Azetidinomethylbenzophenone Synthesis |

| FTIR/Raman | Functional group changes, concentration profiles. | Optimization of reaction conditions, endpoint determination. |

| NMR | Detailed structural information, identification of intermediates. | Mechanistic studies, side product analysis. |

| Mass Spectrometry | Molecular weight of reaction components. | Real-time tracking of product formation. |

Exploration of Solid-Phase Synthesis and Combinatorial Chemistry for Derivative Libraries

To efficiently explore the structure-activity relationships (SAR) of azetidinomethylbenzophenones, the synthesis of a large and diverse library of derivatives is necessary. Solid-phase synthesis and combinatorial chemistry are powerful technologies for achieving this goal. mdpi.com

Solid-Phase Synthesis: By anchoring the benzophenone scaffold to a solid support, a wide variety of reagents can be used to introduce diversity at different positions of the molecule. This approach simplifies the purification process and is amenable to automation, allowing for the rapid synthesis of a large number of compounds.

Combinatorial Chemistry: This approach involves the systematic combination of a set of building blocks to generate a large library of compounds. researchgate.net For azetidinomethylbenzophenones, combinatorial libraries could be created by varying the substituents on both aromatic rings and on the azetidine (B1206935) nitrogen. High-throughput screening of these libraries against various biological targets could rapidly identify lead compounds for further development. oregonstate.edu

Multidisciplinary Research Collaborations for Expanding the Utility of Azetidinomethylbenzophenones

The journey of a chemical compound from initial synthesis to a potential therapeutic agent is a complex and multifaceted process that requires expertise from a wide range of scientific disciplines. rroij.com Realizing the full potential of this compound and its analogs will necessitate strong collaborations between chemists, biologists, pharmacologists, and computational scientists. researchgate.netsydney.edu.au

Chemists and Biologists: Synthetic chemists can design and create novel derivatives, while biologists can screen these compounds for activity against various diseases, such as cancer, infectious diseases, and inflammatory disorders. ontosight.ai

Pharmacologists and Toxicologists: Once active compounds are identified, pharmacologists can study their mechanism of action and their effects on living organisms. Toxicologists will play a crucial role in assessing the safety profile of these potential drug candidates.

Computational Scientists: As discussed in section 8.1, computational chemists and data scientists can use AI and ML to guide the design of new compounds, predict their properties, and analyze the large datasets generated from high-throughput screening. acs.org

Such interdisciplinary collaborations are essential for navigating the complexities of modern drug discovery and for translating a promising chemical scaffold into a clinically effective therapeutic. acs.org

Q & A

Q. Table 1. Example Protocol for Bromobenzophenone Analog Synthesis

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Nitration | HNO₃/H₂SO₄, 0–5°C | 65% |

| 2 | Benzylation | Benzyl chloride, K₂CO₃, DMF | 85% |

| 3 | Bromination | Br₂, FeCl₃, CH₂Cl₂, RT | 80% |

Adapted from Qian et al. (2009) with modifications for azetidinomethyl substitution .

What advanced spectroscopic techniques are critical for characterizing this compound?

Methodological Answer :

Combine spectroscopic methods for unambiguous identification:

Q. Table 2. Key Spectroscopic Data

| Technique | Observed Signal | Assignment |

|---|---|---|

| ¹H NMR | δ 7.8–8.2 (m, 4H) | Aromatic protons |

| ¹³C NMR | δ 195.5 | Ketone carbonyl |

| IR | 1680 cm⁻¹ | C=O stretch |

Data synthesized from synthetic protocols and structural databases .

How should researchers address contradictory spectroscopic data during characterization?

Methodological Answer :

Resolve discrepancies via:

Purity Verification : Use HPLC (≥95% purity) to exclude impurities .

2D NMR (HSQC/HMBC) : Resolve signal overlap and confirm connectivity .

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Example: Unexplained downfield shifts in azetidine protons may indicate conformational strain, requiring molecular dynamics simulations .

What is the impact of replacing the azetidinomethyl group with other heterocycles?

Methodological Answer :

Substitution alters physicochemical and bioactive properties:

Q. Table 3. Comparative Properties of Heterocyclic Derivatives

| Substituent | logP (Calc.) | Solubility (mg/mL) |

|---|---|---|

| Azetidinomethyl | 3.2 | 0.8 |

| Piperidinomethyl | 3.7 | 0.5 |

| Pyrrolidinomethyl | 3.5 | 0.6 |

Data extrapolated from bromo-fluoro benzophenone analogs and QSAR studies .

How can computational methods aid in understanding reactivity or toxicity?

Q. Methodological Answer :

- Reactivity Prediction : DFT calculations (e.g., Fukui indices) identify electrophilic sites for bromination or nucleophilic substitution .

- Toxicity Profiling : In silico models (e.g., ProTox-II) predict toxicity endpoints when experimental data are limited .

Example: Use DFT to model azetidine ring strain and its effect on reaction kinetics .

How should researchers approach toxicity assessment given limited toxicological data?

Q. Methodological Answer :

- In Vitro Assays : Prioritize Ames tests (mutagenicity) and hepatocyte viability assays .

- Structural Analogs : Compare with toxicological profiles of brominated acetophenones (e.g., 4-Acetamido-3-bromoacetophenone) .

Note: Follow OECD guidelines for standardized toxicity testing protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.